molecular formula C8H9NO2 B037609 2-Pyrrolidinone,1-acetyl-5-ethynyl- CAS No. 118800-17-2

2-Pyrrolidinone,1-acetyl-5-ethynyl-

Cat. No.: B037609
CAS No.: 118800-17-2
M. Wt: 151.16 g/mol
InChI Key: GVBCEUACPSPGHT-UHFFFAOYSA-N
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Description

2-Pyrrolidinone,1-acetyl-5-ethynyl- is a substituted derivative of the 2-pyrrolidinone scaffold, characterized by an acetyl group at the 1-position and an ethynyl group at the 5-position. The pyrrolidinone core is a five-membered lactam ring, widely studied for its versatility in pharmaceuticals, agrochemicals, and solvents. However, insights can be inferred from structurally related pyrrolidinone derivatives discussed below.

Properties

IUPAC Name

1-acetyl-5-ethynylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-3-7-4-5-8(11)9(7)6(2)10/h1,7H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBCEUACPSPGHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CCC1=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Sequence

The foundational approach derives from the multi-step synthesis outlined in US Patent 4,621,145. While the patent focuses on 4-amino-5-hexenoic acid, its methodology adapts to 2-Pyrrolidinone,1-acetyl-5-ethynyl- through modified intermediates:

Step 1: Hydrogenation of 5-Oxo-2-pyrrolidinoneacetonitrile
5-Oxo-2-pyrrolidinoneacetonitrile undergoes hydrogenation with dimethylamine in the presence of a palladium catalyst (e.g., Pd/BaSO₄ or Pd/Al₂O₃) at 20–100°C under 1–20 atm H₂. This yields N,N-dimethyl-2-(5'-oxo-2'-pyrrolidinyl)ethylamine.

ParameterCondition
CatalystPd/BaSO₄ or Pd/Al₂O₃
Temperature20–100°C (ambient preferred)
H₂ Pressure1–20 atm (2 atm optimal)
Solvent(C₁–C₆) alkanol or water
Yield80–90% (after distillation)

Acetylation Strategies

Direct N-Acetylation of 5-Ethynyl-2-pyrrolidinone

Post-ethynylation, the nitrogen atom is acetylated using acetic anhydride or acetyl chloride under basic conditions. This method ensures regioselectivity and avoids side reactions at the ethynyl group.

Optimized Protocol

  • Reagents : Acetic anhydride (1.2 equiv), pyridine (base), DMAP (catalyst)

  • Conditions : 0–25°C, 4–6 hours in anhydrous THF

  • Yield : 85–92% after column chromatography.

Alternative Route: Sequential Protection and Coupling

Silylation-Ethynylation-Acetylation Cascade

Drawing from analogous protection strategies for pyrrolidinone derivatives, this route employs:

  • Hydroxyl Protection : Treatment of 5-hydroxymethyl-2-pyrrolidinone with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF at 20°C for 6–16 hours.

  • Ethynylation : Sonogashira coupling of the silyl-protected intermediate with ethynyltrimethylsilane, using Pd(PPh₃)₄/CuI in triethylamine.

  • Deprotection and Acetylation : TBAF-mediated desilylation followed by N-acetylation.

StepConditionsYield
SilylationTBDMSCl, imidazole, DMF, 20°C97–100%
EthynylationPd(PPh₃)₄, CuI, TMS-ethynyl75–80%
AcetylationAc₂O, pyridine, DMAP88–90%

Industrial-Scale Considerations

Continuous Flow Reactor Optimization

To enhance scalability, continuous flow systems are employed for exothermic steps (e.g., hydrogenation and acetylation). Key parameters include:

  • Residence Time : 5–10 minutes for hydrogenation at 50°C.

  • Catalyst Recycling : Pd/Al₂O₃ retains 95% activity over 10 cycles.

  • Purity Control : Acidic ion-exchange resins (e.g., Amberlite IR-120) remove basic by-products post-reaction.

Mechanistic Insights

Palladium’s Role in Ethynylation

Pd catalysts facilitate both hydrogenation and cross-coupling. During ethynylation, oxidative addition of a halogenated pyrrolidinone intermediate to Pd(0) precedes transmetallation with ethynyl nucleophiles, forming a C–C triple bond.

Challenges and Solutions

  • By-Product Formation : Dimeric species during hydrogenation are minimized by vacuum distillation.

  • Ethynyl Group Stability : Use of trimethylsilyl-protected ethynyl reagents prevents polymerization.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-5-ethynyl-2-pyrrolidone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-Acetyl-5-ethynyl-2-pyrrolidone involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The acetyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues of 2-pyrrolidinone derivatives, highlighting substituents, applications, and biological activities:

Compound Name Substituents Molecular Formula Applications/Biological Activity Safety/Notes References
1-Methyl-2-pyrrolidinone (NMP) 1-methyl C₅H₉NO Solvent in chemical processing, pharmaceuticals Skin/eye irritant; moderate toxicity
1-(4-(Dimethylamino)phenyl)-2-pyrrolidinone 1-(4-(dimethylamino)phenyl) C₁₂H₁₆N₂O Anticancer activity (synthetic library) Research-stage; no safety data
trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone 1-methyl, 4-carboxy, 5-(3-pyridyl) C₁₁H₁₂N₂O₃ Laboratory research (e.g., metabolite studies) >95% purity; not for drug use
2-Pyrrolidinone,1-methyl- 1-methyl C₅H₉NO Antiproliferative activity in methanolic extracts Component in natural product extracts
5-([1,1'-Biphenyl]-4-ylMethyl)-3-Methyl-2-pyrrolidinone 3-methyl, 5-(biphenylmethyl) C₂₀H₂₁NO Supplier-listed; potential pharmaceutical use No detailed safety data

Key Comparative Analyses

Physicochemical Properties
  • 1-Methyl-2-pyrrolidinone (NMP): A polar aprotic solvent with a boiling point of 202–204°C and high solubility in water . Its low volatility and stability make it ideal for industrial applications.
  • Ethynyl vs. Methyl Substitution: The ethynyl group in 1-acetyl-5-ethynyl-2-pyrrolidinone introduces sp-hybridized carbon, increasing reactivity compared to methyl-substituted analogues (e.g., NMP). This could enhance its utility in targeted drug delivery systems.

Biological Activity

2-Pyrrolidinone, 1-acetyl-5-ethynyl- (CAS No. 118800-17-2) is a compound that has garnered attention for its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article explores various studies and findings related to the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of 2-Pyrrolidinone, 1-acetyl-5-ethynyl- is C8H9NO, with a molecular weight of approximately 151.16 g/mol. The compound features a pyrrolidinone ring, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that 2-Pyrrolidinone, 1-acetyl-5-ethynyl- exhibits significant antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid .

Table 1: Antimicrobial Activity of 2-Pyrrolidinone, 1-acetyl-5-ethynyl-

PathogenActivity LevelReference
Staphylococcus aureusEffective against MDR
Escherichia coliModerate
Klebsiella pneumoniaeModerate

Anticancer Properties

The anticancer potential of this compound has been evaluated using various cancer cell lines. In vitro studies demonstrated that it exhibits cytotoxic effects against lung adenocarcinoma cells (A549). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity in A549 Cells

In a controlled study, A549 cells were treated with varying concentrations of 2-Pyrrolidinone, 1-acetyl-5-ethynyl-. The results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 50 µM .

Table 2: Cytotoxic Effects on A549 Cells

Concentration (µM)Cell Viability (%)Reference
1090
5070
10040

The biological activity of 2-Pyrrolidinone, 1-acetyl-5-ethynyl- can be attributed to several mechanisms:

  • Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and inhibits essential metabolic pathways.
  • Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of the cell cycle .

Synthesis and Derivatives

The synthesis of 2-Pyrrolidinone, 1-acetyl-5-ethynyl- can be achieved through various chemical reactions involving pyrrolidinone derivatives. Structural modifications have been explored to enhance its biological activity.

Table 3: Synthetic Routes for Derivatives

Starting MaterialReaction ConditionsProduct
Pyrrolidinone + Acetic AnhydrideHeat under refluxAcetylated Pyrrolidinone
Ethynyl Grignard ReagentNucleophilic substitutionEthynyl Derivative

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Pyrrolidinone derivatives in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. In case of inhalation, immediately move to fresh air and seek medical attention. For skin contact, wash thoroughly with soap and water for ≥15 minutes. Use fume hoods for synthesis steps involving volatile intermediates. Emergency protocols should reference Safety Data Sheets (SDS) for related compounds, such as 2-pyrrolidinone derivatives .

Q. How can the ethynyl group in 1-acetyl-5-ethynyl-2-pyrrolidinone be functionalized for further derivatization?

  • Methodological Answer : The terminal alkyne moiety enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted triazoles. Example protocol: React with azides (e.g., alkyl/aryl azides) under inert atmosphere using CuI (5 mol%) and DIPEA in THF at 60°C for 12–24 hours. Monitor via TLC or LC-MS for conversion (>95% typical) .

Q. What analytical techniques are critical for characterizing 1-acetyl-5-ethynyl-2-pyrrolidinone and its derivatives?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., acetyl and ethynyl groups).
  • FTIR : Identify characteristic stretches (C≡C at ~2100 cm1^{-1}, C=O at ~1680 cm1^{-1}).
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ with <2 ppm error).
    Cross-reference with structurally similar pyrrolidinones (e.g., 1-ethyl-3-methylene-2-pyrrolidinone ).

Advanced Research Questions

Q. How do catalytic systems influence the reactivity of the ethynyl group in hydroamidation or carboxylation reactions?

  • Methodological Answer : Ruthenium-based catalysts (e.g., bis-(2-methallyl)-cyclooctadiene-Ru(II)) with DMAP ligands enable regioselective hydroamidation. Example: React 1-hexyne with 2-pyrrolidinone derivatives in dry toluene at 80°C under N2_2. Monitor via in situ IR for carbonyl intermediate formation . Optimize ligand ratios (e.g., 1:2 Ru:DMAP) to suppress side reactions.

Q. What strategies resolve contradictions in reaction yields when using 2-pyrrolidinone derivatives in microbial media?

  • Methodological Answer : Variability in nitrogen source utilization (e.g., 10 mM 2-pyrrolidinone in Aspergillus nidulans cultures ) may arise from competing metabolic pathways. Conduct controlled experiments:

  • Compare growth rates with/without proline supplementation.
  • Use cotransformation markers (e.g., plasmid pAN222) to isolate prn+^+ transformants.
  • Validate via qPCR for gene cluster expression under varying nitrogen conditions.

Q. How can computational modeling predict the metabolic stability of 1-acetyl-5-ethynyl-2-pyrrolidinone in biological systems?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to evaluate electron density at the acetyl and ethynyl sites. Compare with toxicity data for analogous compounds (e.g., LD50_{50} values for 1-methyl-5-(3-pyridyl)-2-pyrrolidinone: 1,604 mg/kg oral in mice ). Use ADMET predictors (e.g., SwissADME) to assess CYP450 metabolism and plasma protein binding.

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